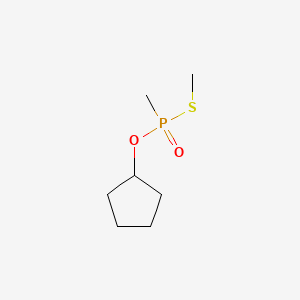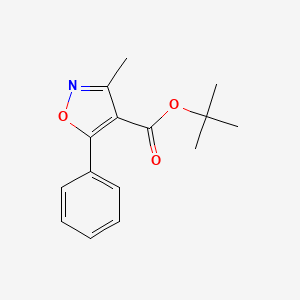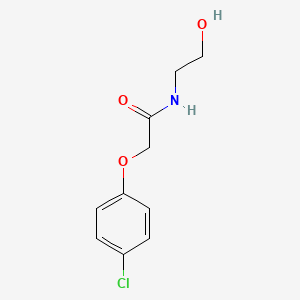![molecular formula C20H34N2SSi B14167625 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167625.png)
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is a complex organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure consisting of a pyrrole ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the fused bicyclic structure.
Introduction of the Triisopropylsilyl Group: This step involves the protection of the nitrogen atom in the pyrrole ring using triisopropylsilyl chloride under basic conditions.
Attachment of the Methylthio Propyl Group: This step involves the alkylation of the pyridine ring with a suitable methylthio propyl halide under basic conditions.
Analyse Des Réactions Chimiques
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., sodium hydride, potassium carbonate), and catalysts (e.g., palladium on carbon).
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, particularly those involving pyrrolopyridine-containing enzymes or receptors.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting diseases involving pyrrolopyridine-containing proteins.
Industry: The compound can be used in the development of new materials, particularly those with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, that contain pyrrolopyridine-binding sites. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
5-(3-(methylthio)propyl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds, such as:
Pyrrolopyridines: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine and 5-(3-(methylthio)propyl)-1H-pyrrolo[2,3-b]pyridine.
Pyridinium Salts: These compounds contain a pyridine ring with a positive charge, which can interact with different molecular targets compared to neutral pyrrolopyridines. Examples include N-methylpyridinium iodide and N-ethylpyridinium bromide.
Propriétés
Formule moléculaire |
C20H34N2SSi |
|---|---|
Poids moléculaire |
362.6 g/mol |
Nom IUPAC |
[5-(3-methylsulfanylpropyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane |
InChI |
InChI=1S/C20H34N2SSi/c1-15(2)24(16(3)4,17(5)6)22-11-10-19-13-18(9-8-12-23-7)14-21-20(19)22/h10-11,13-17H,8-9,12H2,1-7H3 |
Clé InChI |
WNRKBYIRFXYNRK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)CCCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)


![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)
![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)


![4-[2-(2-Fluorophenyl)ethynyl]quinoline](/img/structure/B14167618.png)
